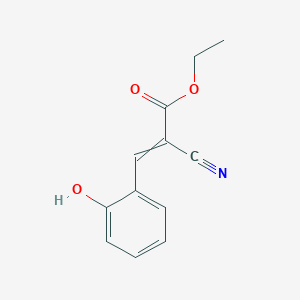
3-Amino-5-methoxyphenol
Overview
Description
3-Amino-5-methoxyphenol is an organic compound with the molecular formula C7H9NO2 It is a derivative of phenol, characterized by the presence of an amino group at the third position and a methoxy group at the fifth position on the benzene ring
Mechanism of Action
Target of Action
Methoxyphenolic compounds, which include 3-amino-5-methoxyphenol, have been reported to exhibit anti-inflammatory activity in human airway cells . This suggests that these compounds may interact with inflammatory pathways and their associated targets.
Mode of Action
Methoxyphenolic compounds have been shown to inhibit the production of multiple inflammatory mediators, suggesting that they may act by modulating inflammatory responses .
Biochemical Pathways
Methoxylated aromatic compounds, including this compound, are involved in various biochemical pathways. They are components of lignin, the second most abundant biopolymer on Earth, and are transformed by anaerobic microorganisms through diverse biochemical mechanisms . The transformation of these compounds probably plays a more significant role in the global carbon cycle than previously supposed .
Pharmacokinetics
It is reported to have high gastrointestinal absorption and is bbb permeant . Its lipophilicity, as indicated by its Log Po/w values, suggests that it may have good membrane permeability .
Result of Action
Methoxyphenolic compounds have been shown to have anti-inflammatory effects in human airway cells . They inhibit the production of multiple inflammatory mediators, suggesting that they may have potential therapeutic applications as novel anti-inflammatory agents .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the degradation of phenols and substituted phenols, including this compound, can occur both in water and in the air . The degradation rates are influenced by environmental conditions, such as temperature, pH, and the presence of other substances . In addition, the composition of the gut microbiota, which can be influenced by diet and other factors, can affect the metabolism of methoxylated aromatic compounds .
Biochemical Analysis
Biochemical Properties
It is known that this compound can be useful in the preparation of selective 2-naphthamidine inhibitors of urokinase . It can also be useful in the preparation of indole derivatives as dengue virus inhibitors
Cellular Effects
It is known that the compound can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that the compound can exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies are important factors to consider
Dosage Effects in Animal Models
It is known that the compound’s effects can vary with different dosages, and that it may have threshold effects and potentially toxic or adverse effects at high doses
Metabolic Pathways
It is known that the compound can interact with certain enzymes or cofactors, and that it may have effects on metabolic flux or metabolite levels
Transport and Distribution
It is known that the compound may interact with certain transporters or binding proteins, and that it may have effects on its localization or accumulation
Subcellular Localization
It is known that the compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-methoxyphenol typically involves the nitration of 3-methoxyphenol followed by reduction. The process begins with the nitration of 3-methoxyphenol using a mixture of nitric acid and sulfuric acid to yield 3-nitro-5-methoxyphenol. This intermediate is then reduced using a suitable reducing agent such as iron powder in the presence of hydrochloric acid to produce this compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. The nitration step can be carried out in large reactors with controlled temperature and stirring to ensure uniformity. The reduction step can be performed using catalytic hydrogenation, which offers a more efficient and environmentally friendly alternative to traditional reduction methods.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form corresponding amines.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorinating agents.
Major Products Formed:
Oxidation: Formation of 3-nitroso-5-methoxyphenol or 3-nitro-5-methoxyphenol.
Reduction: Formation of this compound or its derivatives.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
3-Amino-5-methoxyphenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
3-Amino-4-methoxyphenol: Similar structure but with the methoxy group at the fourth position.
3-Amino-2-methoxyphenol: Similar structure but with the methoxy group at the second position.
4-Amino-5-methoxyphenol: Similar structure but with the amino group at the fourth position.
Uniqueness: 3-Amino-5-methoxyphenol is unique due to the specific positioning of the amino and methoxy groups, which can influence its reactivity and biological activity
Properties
IUPAC Name |
3-amino-5-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-10-7-3-5(8)2-6(9)4-7/h2-4,9H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTCFIIXWWUIPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162155-27-3 | |
| Record name | 3-amino-5-methoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

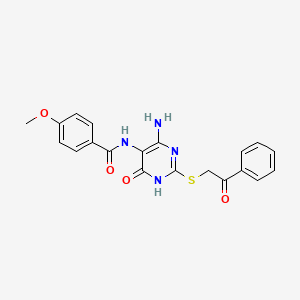
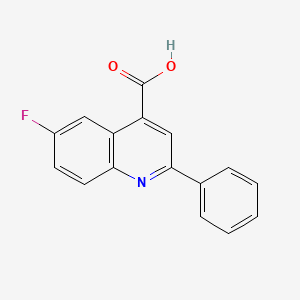

![N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2440458.png)

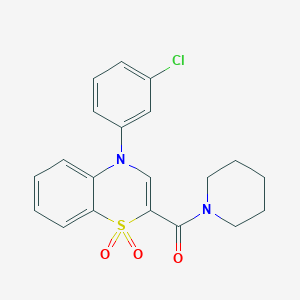
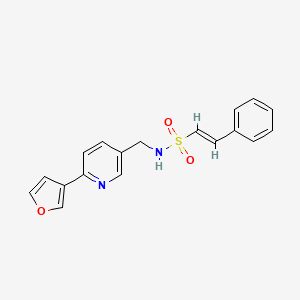
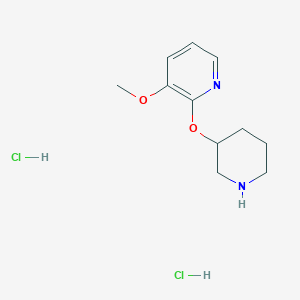
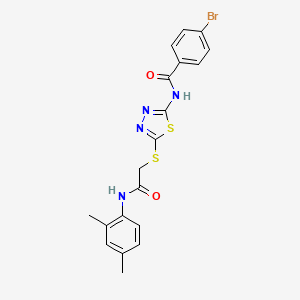
![2-chloro-N-[2-(4-methylpiperidin-1-yl)propyl]pyridine-3-carboxamide](/img/structure/B2440468.png)
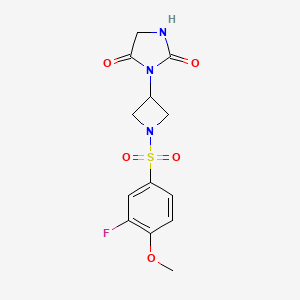
![3-(4-Fluoro-3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2440473.png)
